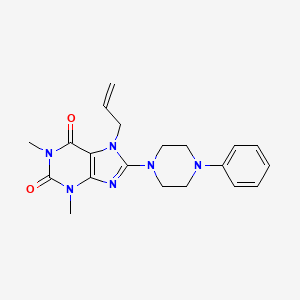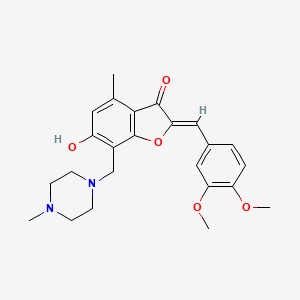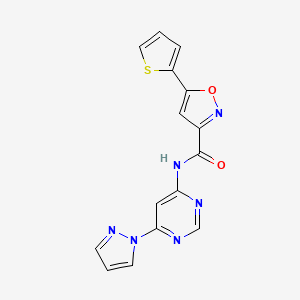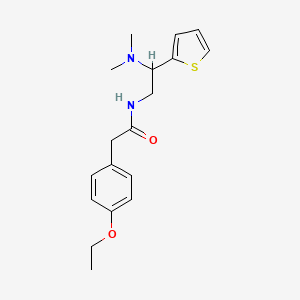
7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a derivative of purine, which is a significant scaffold in medicinal chemistry due to its resemblance to the adenine part of ATP and its role in cellular signaling pathways. The compound's structure suggests potential interactions with various biological targets, including serotonin receptors, which are implicated in numerous neurological processes and disorders.
Synthesis Analysis
The synthesis of related purine derivatives has been reported in the literature, where researchers have designed and synthesized a series of compounds with modifications at the 7-position of the purine core, such as arylpiperazinylalkyl groups, to modulate the affinity for serotonin receptors . These modifications include the introduction of various substituents into the phenylpiperazinyl moiety and the alteration of the linker length between the purine core and the arylpiperazine fragment, which have been shown to affect the binding affinity to the targeted receptors .
Molecular Structure Analysis
The molecular structure of purine derivatives, including the crystal structures of some compounds, has been elucidated using X-ray diffraction methods . These studies have revealed that the molecules can adopt different conformations in the crystal, with the strongest observed interactions being charge-assisted hydrogen bonds. The orientation of the rings in the arylpiperazine fragment and the presence of substituents like the morpholine ring have been suggested to influence ligand-receptor recognition .
Chemical Reactions Analysis
The chemical reactivity of purine derivatives is influenced by the substituents on the purine core. The introduction of arylpiperazine groups has been shown to modify the compound's affinity for serotonin receptors, indicating that these modifications can lead to changes in the compound's pharmacological profile . The presence of electron-donating or electron-withdrawing groups on the phenylpiperazinyl moiety can further influence the compound's reactivity and interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic and pharmacodynamic profiles. Although specific data on "this compound" are not provided, related compounds have been studied for their receptor affinities and functional activities, suggesting that these properties are optimized to achieve the desired biological effects . The pharmacological evaluation of these compounds, including their anxiolytic and antidepressant activities, has been conducted through in vitro and in vivo studies, providing insights into their potential therapeutic applications .
科学的研究の応用
Receptor Affinity and Pharmacological Evaluation
Research has indicated that certain derivatives of purine-2,6-dione, including variants similar to the compound , show potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are associated with psychotropic activity. These compounds may have applications in treating depression and anxiety, as shown in tests like the forced swim and the four-plate test in mice (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Studies have shown that derivatives of 1,3-dimethyl-2,6-dioxo-purin-7-yl, which share structural similarities with the compound of interest, possess significant analgesic and anti-inflammatory properties. These compounds have been observed to be more active than reference drugs in reducing pain and inflammation in various tests (Zygmunt et al., 2015).
特性
IUPAC Name |
1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-4-10-26-16-17(22(2)20(28)23(3)18(16)27)21-19(26)25-13-11-24(12-14-25)15-8-6-5-7-9-15/h4-9H,1,10-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGCRAYVAYWWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2502864.png)
![5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2502865.png)




![Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2502873.png)
![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)
![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)
